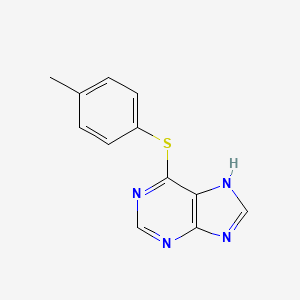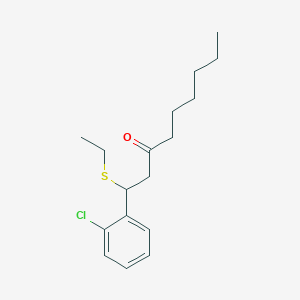![molecular formula C8H6ClN3O2 B13989638 4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic organic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a chloro group at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position of the pyrrolo[2,3-B]pyridine ring system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of suitable precursors to form the pyrrolo[2,3-B]pyridine core structure.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and yield.
化学反应分析
Types of Reactions
4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
科学研究应用
4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The chloro and methyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability.
相似化合物的比较
Similar Compounds
- 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-B]pyridine
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-B]pyridine
- 5-Chloromethyl-1H-pyrrolo[2,3-B]pyridine hydrochloride
Uniqueness
4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C8H6ClN3O2 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC 名称 |
4-chloro-1-methyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-3-2-5-7(9)6(12(13)14)4-10-8(5)11/h2-4H,1H3 |
InChI 键 |
GVLQHBZFRKWNTN-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


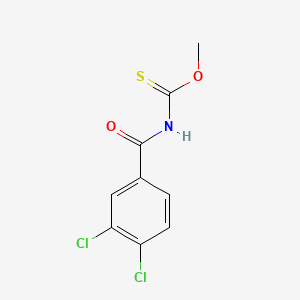
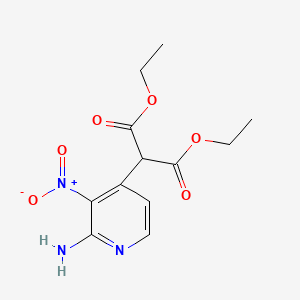
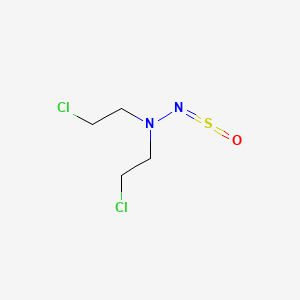
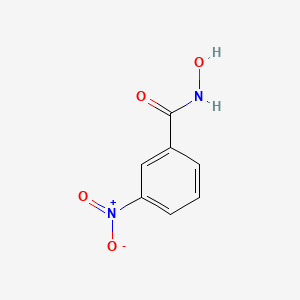
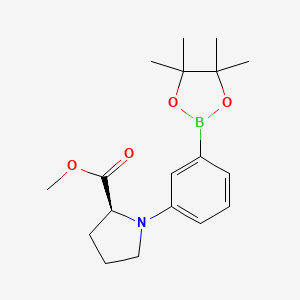
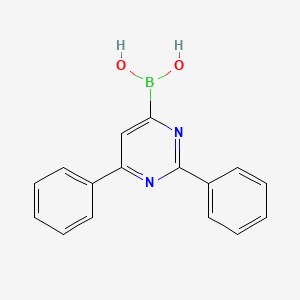

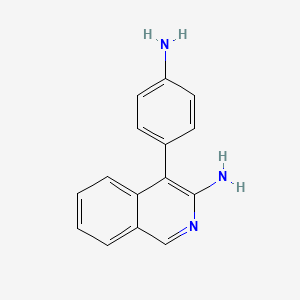


![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
